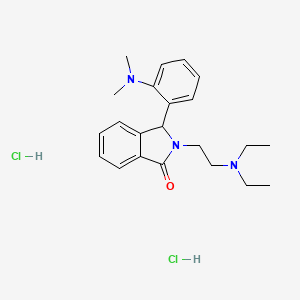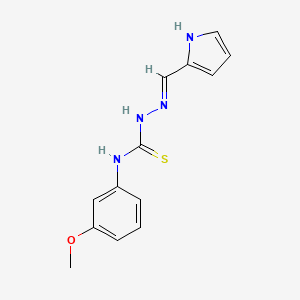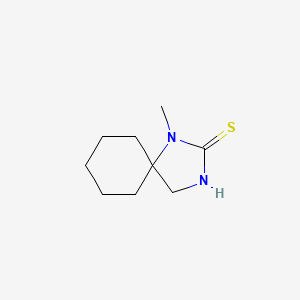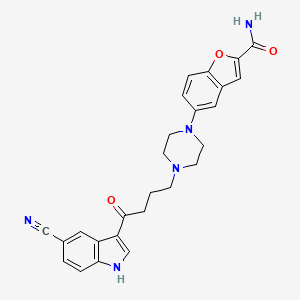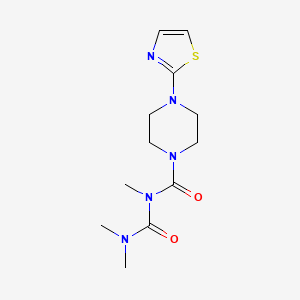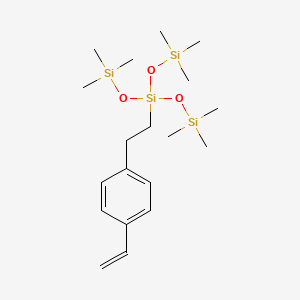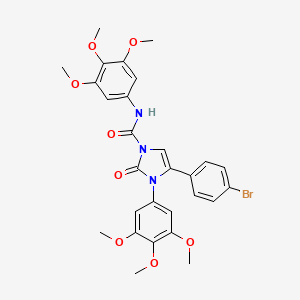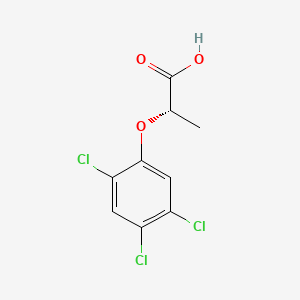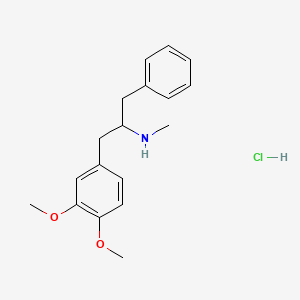
N-Methyl-1-(3,4-dimethoxyphenyl)-3-phenyl-2-propylamine hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-Methyl-1-(3,4-dimethoxyphenyl)-3-phenyl-2-propylamine hydrochloride is a synthetic organic compound that has garnered interest in various fields of scientific research This compound is characterized by its complex structure, which includes a phenyl ring, a dimethoxyphenyl group, and a propylamine chain
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-Methyl-1-(3,4-dimethoxyphenyl)-3-phenyl-2-propylamine hydrochloride typically involves multiple steps. One common method includes the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3,4-dimethoxybenzaldehyde and phenylacetone.
Formation of Intermediate: The initial step involves the condensation of 3,4-dimethoxybenzaldehyde with phenylacetone in the presence of a base to form an intermediate compound.
Reduction: The intermediate is then subjected to reduction using a reducing agent such as sodium borohydride or lithium aluminum hydride to yield the corresponding alcohol.
Amination: The alcohol is then converted to the amine through a reductive amination process using methylamine and a suitable catalyst.
Hydrochloride Formation: Finally, the amine is treated with hydrochloric acid to form the hydrochloride salt of the compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield, purity, and cost-effectiveness. Advanced techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability.
化学反应分析
Types of Reactions
N-Methyl-1-(3,4-dimethoxyphenyl)-3-phenyl-2-propylamine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using agents like sodium borohydride to convert ketones or aldehydes back to alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups such as halides can be replaced with other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Halides, nucleophiles like amines, and bases.
Major Products Formed
Oxidation: Ketones, carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学研究应用
N-Methyl-1-(3,4-dimethoxyphenyl)-3-phenyl-2-propylamine hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and its interactions with biological macromolecules.
Medicine: Research is conducted to explore its potential therapeutic applications, such as its use in the development of new drugs for treating neurological disorders and other medical conditions.
Industry: The compound is used in the development of new materials and as an intermediate in the production of pharmaceuticals and other chemical products.
作用机制
The mechanism of action of N-Methyl-1-(3,4-dimethoxyphenyl)-3-phenyl-2-propylamine hydrochloride involves its interaction with specific molecular targets in the body. The compound may act on neurotransmitter receptors, enzymes, or other proteins, leading to changes in cellular signaling pathways. These interactions can result in various physiological effects, depending on the specific targets and pathways involved.
相似化合物的比较
Similar Compounds
N-Methyl-1-(3,4-dimethoxyphenyl)-2-aminopropane hydrochloride: A structurally similar compound with different pharmacological properties.
3,4-Methylenedioxy-N-methylamphetamine (MDMA): Shares structural similarities but has distinct psychoactive effects.
N-Methyl-1-(3,4-dimethoxyphenyl)-2-phenylethylamine: Another related compound with unique chemical and biological properties.
Uniqueness
N-Methyl-1-(3,4-dimethoxyphenyl)-3-phenyl-2-propylamine hydrochloride is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity. Its combination of a dimethoxyphenyl group and a propylamine chain sets it apart from other similar compounds, making it a valuable subject of study in various research fields.
属性
CAS 编号 |
93081-17-5 |
|---|---|
分子式 |
C18H24ClNO2 |
分子量 |
321.8 g/mol |
IUPAC 名称 |
1-(3,4-dimethoxyphenyl)-N-methyl-3-phenylpropan-2-amine;hydrochloride |
InChI |
InChI=1S/C18H23NO2.ClH/c1-19-16(11-14-7-5-4-6-8-14)12-15-9-10-17(20-2)18(13-15)21-3;/h4-10,13,16,19H,11-12H2,1-3H3;1H |
InChI 键 |
PJTPJYVQXIZYFA-UHFFFAOYSA-N |
规范 SMILES |
CNC(CC1=CC=CC=C1)CC2=CC(=C(C=C2)OC)OC.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


